molecular formula C3H4ClN3 B8725347 5-(chloromethyl)-1H-1,2,3-triazole

5-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B8725347
M. Wt: 117.54 g/mol
InChI Key: BJGPDVPEEFEDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1H-1,2,3-triazole (CAS 759447-96-6) is a versatile chemical building block of high value in medicinal chemistry and drug discovery. The compound features a reactive chloromethyl group attached to the 1H-1,2,3-triazole heterocycle, a privileged scaffold in pharmaceutical research. The 1,2,3-triazole ring is known for its stability under metabolic and hydrolytic conditions, strong dipole moment, and capacity to participate in hydrogen bonding, which allows it to mimic other functional groups and interact effectively with biological targets . This reagent serves as a critical synthetic intermediate for the construction of novel molecular hybrids via "Click Chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its primary research application lies in its use as a linker to conjugate the 1,2,3-triazole pharmacophore to other bioactive molecules or natural products, creating hybrids with enhanced biological properties . These hybrid compounds are extensively investigated as lead molecules for a broad range of activities, including anticancer , antimicrobial , antiviral , and anti-Alzheimer's agents . Specifically, 1,2,3-triazole-containing hybrids have shown significant promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a key therapeutic strategy for mitigating the symptoms of neurodegenerative diseases . Handling and Safety: This compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment should be worn at all times. Storage: Store under an inert atmosphere at 2-8°C . Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGPDVPEEFEDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1H-1,2,3-triazole serves as a versatile scaffold in the development of novel pharmaceuticals. Its derivatives have shown promise as anticancer agents and antiviral compounds.

Anticancer Applications

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in targeting cancer cells. For example, compounds derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that triazole-containing hybrids exhibited significant anticancer activity with IC50 values below 10 µM against multiple cancer cell lines such as HCT116 and MCF-7 . The mechanism of action often involves the induction of apoptosis through the enhancement of reactive oxygen species levels and the activation of caspases .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study demonstrated that triazole derivatives could inhibit the replication of SARS-CoV-2 in vitro, showing over 90% viral growth inhibition at specific concentrations . The structural versatility of triazoles allows for the fine-tuning of their pharmacokinetic properties, enhancing their bioactivity against viral targets.

Material Science

In addition to medicinal applications, this compound is utilized in material science for the synthesis of functional polymers and coatings. Its ability to undergo click chemistry reactions makes it a valuable intermediate in creating polymeric materials with tailored properties.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored to enhance mechanical strength and thermal stability. The compound can participate in cross-linking reactions that improve the durability and performance of materials used in coatings and adhesives .

Synthetic Intermediate

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Reactivity and Derivation

The chloromethyl group can be replaced with various nucleophiles to create diverse triazole derivatives. This reactivity has been exploited to synthesize compounds with specific biological activities or improved material properties. For instance, derivatives have been synthesized that exhibit enhanced antifungal activity compared to their parent compounds .

Case Studies

Application TypeStudy ReferenceKey Findings
Anticancer Derivatives showed IC50 values < 10 µM against HCT116 cells; induced apoptosis via ROS increase.
Antiviral Inhibition of SARS-CoV-2 replication by over 90% at specific concentrations; promising candidates for drug development.
Material Science Enhanced mechanical properties in polymer matrices; effective cross-linking agent for durable materials.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CH₂Cl at C5 117.54 High reactivity for further derivatization; intermediate in drug synthesis
5-(Bromomethyl)-1H-1,2,3-triazole -CH₂Br at C5 162.02 Similar reactivity to chloromethyl analog but with slower substitution kinetics; used in antifungal agents
4-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole -CH₃ at C4, -NO₂ at N1 219.18 Enhanced antimicrobial activity against S. aureus and E. faecalis
5-(Trifluoromethyl)-1H-pyrazol-4-yl triazole -CF₃ at pyrazole core 279.06 Electron-withdrawing CF₃ group complicates Sonogashira coupling; used in agrochemicals
5-(3-Thienyl)-1H-1,2,3-triazole Thiophene at C5 151.18 Improved conjugation for optoelectronic materials

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1H-1,2,3-triazole, and how are they optimized for yield and purity?

The synthesis of this compound derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For example, terminal alkynes react with chloromethyl-substituted azides under mild conditions (e.g., CuSO₄/Na ascorbate in THF/H₂O) to yield 1,4-disubstituted triazoles with >95% regioselectivity . Optimization includes solvent selection (e.g., DMF for solubility) and purification via gradient elution chromatography (CH₂Cl₂/MeOH ratios) to achieve >95% purity, as validated by HPLC and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, the chloromethyl (-CH₂Cl) group exhibits distinct proton signals at δ 4.5–5.0 ppm (split due to coupling with adjacent triazole protons) . HRMS provides molecular weight validation, while HPLC (using C18 columns and UV detection) ensures purity (>99% for biologically active compounds) .

Q. How can this compound be functionalized for downstream applications in drug discovery?

The chloromethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions. For example, reaction with sodium azide (NaN₃) in DMF yields azidomethyl derivatives, enabling further "click" modifications . Alternatively, coupling with thiols or amines under basic conditions (e.g., NaH) generates thioether or amine-linked conjugates, useful in antimicrobial or anticancer agent development .

Advanced Research Questions

Q. What strategies resolve contradictions in regiochemical outcomes during triazole synthesis from substituted azides and alkynes?

Regioselectivity in CuAAC is typically 1,4-specific, but electron-withdrawing substituents (e.g., -CF₃) on azides can alter reactivity. Advanced studies combine ¹H/¹³C NMR with X-ray crystallography to confirm regiochemistry. For example, fluorinated aryl azides yield 1,4-triazoles under standard CuAAC, while steric hindrance in bulky azides may require alternative catalysts (e.g., Ru-based systems) for 1,5-selectivity .

Q. How do reaction conditions influence the antifungal activity of this compound derivatives?

Antifungal potency correlates with substituent electronic properties. Derivatives with electron-deficient aromatic rings (e.g., 4-fluorophenyl) show enhanced activity against Candida albicans (MIC ~125 µg/mL) compared to electron-rich analogs. Activity is assessed via cup-plate assays, with structural optimization guided by Hammett σ constants and molecular docking .

Q. What methodologies address discrepancies in reported synthetic yields for this compound analogs?

Yield variations often stem from azide precursor stability or copper catalyst loading. For example, aryl azides with electron-donating groups (e.g., -OMe) require lower catalyst concentrations (≤5 mol% CuSO₄) to minimize side reactions. Systematic DOE (Design of Experiments) approaches optimize temperature, solvent polarity, and stoichiometry, achieving reproducible yields of 60–97% .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

DFT calculations predict binding affinities for targets like enoyl-acyl carrier protein reductase (FabI). Docking studies reveal that chloromethyl groups improve hydrophobic interactions with enzyme pockets, while triazole nitrogens form hydrogen bonds. MD simulations validate stability over 100-ns trajectories, guiding rational modifications (e.g., introducing -CF₃ groups for enhanced potency) .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis CuAAC (CuSO₄/Na ascorbate, THF/H₂O), gradient chromatography (CH₂Cl₂/MeOH)
Characterization ¹H/¹³C NMR, HRMS, HPLC (C18, UV detection)
Functionalization Nucleophilic substitution (NaN₃, amines), cross-coupling (Pd-catalyzed)
Biological Evaluation Cup-plate assays (antifungal), molecular docking (AutoDock), MD simulations (GROMACS)

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